molecular formula C7H12N2O B113853 1,7-Diazaspiro[3.5]nonan-2-one CAS No. 1235440-17-1

1,7-Diazaspiro[3.5]nonan-2-one

Cat. No.: B113853
CAS No.: 1235440-17-1
M. Wt: 140.18 g/mol
InChI Key: WEEQWFARSHIYOT-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[3.5]nonan-2-one is a heterocyclic compound with the molecular formula C₇H₁₂N₂O. It features a spirocyclic structure, which means that two rings share a single atom.

Scientific Research Applications

1,7-Diazaspiro[3.5]nonan-2-one has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemical Analysis

Biochemical Properties

1,7-Diazaspiro[3.5]nonan-2-one has been found to interact with the KRAS G12C protein . The nature of these interactions is covalent, meaning that the compound forms a chemical bond with the protein . This interaction is crucial for the compound’s role in biochemical reactions, particularly those involving the KRAS G12C protein .

Cellular Effects

The effects of this compound on cells are largely related to its interaction with the KRAS G12C protein . By inhibiting this protein, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the switch-II pocket of the KRAS G12C protein . This binding interaction results in the inhibition of the protein, leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound is stable over time and does not degrade quickly, which could have implications for its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, specifically an NCI-H1373 xenograft mouse model, this compound showed a dose-dependent antitumor effect . This suggests that the effects of the compound can vary with different dosages, and that high doses may have toxic or adverse effects .

Metabolic Pathways

Given its interaction with the KRAS G12C protein, it is likely that the compound is involved in pathways related to cellular proliferation and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diazaspiro[3.5]nonan-2-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure .

Comparison with Similar Compounds

Properties

IUPAC Name

1,7-diazaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-5-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEQWFARSHIYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629277
Record name 1,7-Diazaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-17-1
Record name 1,7-Diazaspiro[3.5]nonan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diazaspiro[3.5]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-diazaspiro[3.5]nonan-2-one
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